molecular formula C8H7BrClFO B1350801 6-Chloro-2-fluoro-3-methoxybenzyl bromide CAS No. 886499-73-6

6-Chloro-2-fluoro-3-methoxybenzyl bromide

Cat. No.: B1350801
CAS No.: 886499-73-6
M. Wt: 253.49 g/mol
InChI Key: GXFGAQZYZUIINO-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzyl bromide, featuring chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide typically involves the bromination of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-fluoro-3-methoxybenzyl bromide is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is explored for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-fluoro-3-methoxybenzyl bromide is unique due to the presence of both chloro and fluoro substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFGAQZYZUIINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396834
Record name 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-73-6
Record name 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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